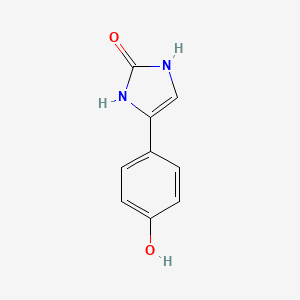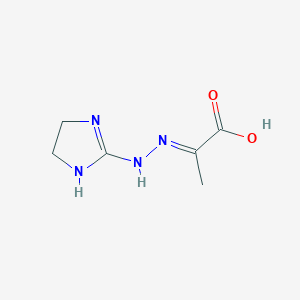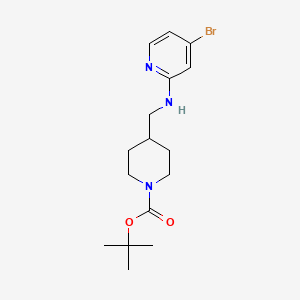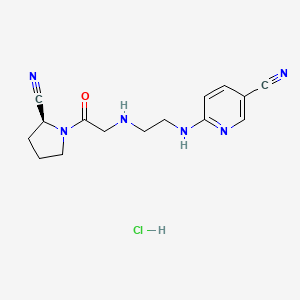![molecular formula C14H16F3NO4 B12828772 ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12828772.png)
ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester is a versatile chemical compound with the molecular formula C14H16F3NO4. This compound is known for its unique properties and structure, making it an ideal candidate for various scientific research applications, including drug development, molecular labeling, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester typically involves the acetylation of DL-(4-trifluoromethoxy)phenylalanine followed by esterification with ethanol. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in molecular labeling and imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-3-(trifluoromethoxy)aniline
- N-Acetyl-4-(trifluoromethoxy)aniline
- N-Acetyl-D-phenylalanine ethyl ester
Uniqueness
N-Acetyl-DL-(4-trifluoromethoxy)phenylalanine ethyl ester stands out due to its trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it particularly valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H16F3NO4 |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C14H16F3NO4/c1-3-21-13(20)12(18-9(2)19)8-10-4-6-11(7-5-10)22-14(15,16)17/h4-7,12H,3,8H2,1-2H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
GRQUPOZYKRJTJD-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)


![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)


![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)


![3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828751.png)
![2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid](/img/structure/B12828756.png)
![(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B12828762.png)
